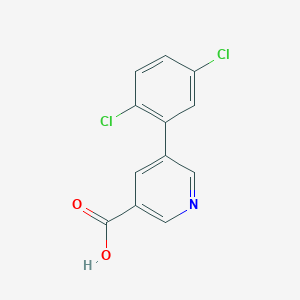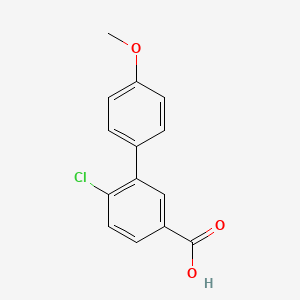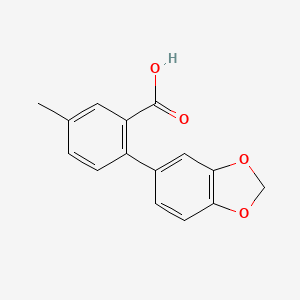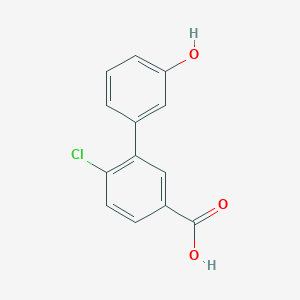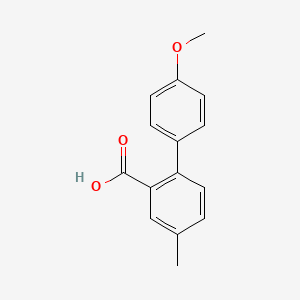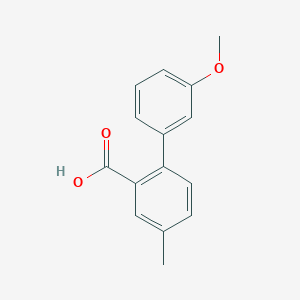
2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-5-methylbenzoic acid, also known as 3-methoxy-5-methyl benzoic acid (3MMB) is a phenolic compound found in various plants and food products. It has been extensively studied due to its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3MMB involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, and its inhibition results in the reduction of inflammation. LOX is an enzyme involved in the production of lipids, and its inhibition results in the reduction of lipid production. Additionally, 3MMB has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS) and nitric oxide (NO).
Biochemical and Physiological Effects
3MMB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, reduce lipid production, inhibit the activity of certain enzymes, and reduce the production of ROS and NO. Additionally, 3MMB has been found to possess antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3MMB in lab experiments has several advantages. It is relatively easy to synthesize, and it has been found to possess various biochemical and physiological effects. Additionally, it has been found to possess antioxidant and anti-cancer properties. However, there are certain limitations to its use in lab experiments. It has been found to be toxic in high concentrations, and it can be difficult to obtain in large quantities.
Direcciones Futuras
The potential future directions for 3MMB research include further exploration of its anti-inflammatory, anti-diabetic, and anti-cancer properties. Additionally, further research could be conducted on its ability to modulate the activity of certain enzymes and its potential use as an antifungal agent. Additionally, further research could be conducted on its ability to reduce the production of ROS and NO. Finally, further research could be conducted on its potential use in the development of new drugs and treatments.
Métodos De Síntesis
3MMB can be synthesized through several methods. The most common method is the reaction of 2-(3-Methoxyphenyl)-5-methylbenzoic acid, 95%methylbenzaldehyde and sodium acetate in the presence of anhydrous ammonia. This reaction produces 3MMB in an 85-90% yield. Other methods for synthesizing 3MMB include the reaction of this compoundmethylbenzaldehyde with hydrochloric acid, the reaction of this compoundmethylbenzaldehyde with sodium hydroxide, and the reaction of this compoundmethylbenzaldehyde with sodium borohydride.
Aplicaciones Científicas De Investigación
3MMB has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, 3MMB has been studied for its ability to modulate the activity of certain enzymes and its potential use as an antifungal agent.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERNMSOEYAOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653518 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181566-77-7 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

